molecular formula C₂₇H₃₀N₈O₃ B1156827 N-Carbamoyl Linagliptin

N-Carbamoyl Linagliptin

Cat. No.: B1156827
M. Wt: 514.58
Attention: For research use only. Not for human or veterinary use.
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Description

N-Carbamoyl Linagliptin (CAS 1955514-80-3) is a characterized impurity and metabolite reference standard of the antidiabetic drug Linagliptin . This compound, with the molecular formula C26H29N9O3 and a molecular weight of 515.57-515.58 g/mol, is supplied as a high-purity material for research and analytical purposes . It plays a critical role in the pharmaceutical development and quality control of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating type 2 diabetes mellitus . As a well-characterized reference material, it is essential for method development, validation, and stability testing in compliance with stringent regulatory standards set by international pharmacopoeias such as the USP, EMA, JP, and BP . Its applications are vital for supporting Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and the commercial manufacturing process of Linagliptin . The parent drug, Linagliptin, works by selectively inhibiting the DPP-4 enzyme, thereby prolonging the activity of incretin hormones like GLP-1 and GIP, which stimulates glucose-dependent insulin secretion and reduces glucagon release . Studying related substances such as this compound is crucial for ensuring the safety, efficacy, and quality of the pharmaceutical product. This product is intended for research and analysis only and is strictly not for diagnostic, therapeutic, or human use. It should be stored at 2-8°C .

Properties

Molecular Formula

C₂₇H₃₀N₈O₃

Molecular Weight

514.58

Synonyms

1-((1R)-3-(7-(But-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)cyclohexyl)urea; 

Origin of Product

United States

Elucidation of Formation Pathways and Chemical Origins of N Carbamoyl Linagliptin

Investigation of N-Carbamoyl Linagliptin (B1675411) as a Process-Related Impurity in Linagliptin Synthesis

The formation of N-Carbamoyl Linagliptin as a process-related impurity is linked to the specific synthetic routes employed in the manufacturing of Linagliptin. While the literature extensively details various other process-related impurities, the precise mechanisms for the introduction of the N-carbamoyl group are less explicitly documented. However, an analysis of the synthetic chemistry involved allows for the postulation of potential formation pathways.

The synthesis of Linagliptin is a multi-step process that involves the use of various reagents and intermediates. nih.govnih.gov A key step in many synthetic routes is the condensation of a xanthine (B1682287) derivative with (R)-3-aminopiperidine or a protected form thereof. researchgate.netgoogle.com The primary amino group of the (R)-3-aminopiperidine moiety in Linagliptin is a nucleophilic site susceptible to reaction with carbamoylating agents.

The formation of this compound as a byproduct could occur if a reactive species capable of transferring a carbamoyl (B1232498) group is present in the reaction mixture. Such species could be introduced as an impurity in the starting materials or reagents, or they could be formed in situ under the reaction conditions. For instance, the presence of urea (B33335) or an isocyanate-forming reagent as an impurity could lead to the carbamoylation of the primary amine of Linagliptin. Isocyanates are highly reactive electrophiles that readily react with amines to form urea derivatives. nih.govaidic.it While direct evidence for this specific reaction in Linagliptin synthesis is not prominent in the reviewed literature, it represents a chemically plausible mechanism for the formation of this impurity.

The reaction conditions employed during the synthesis of Linagliptin can significantly influence the profile and levels of impurities. nih.govresearchgate.net Factors such as temperature, pH, solvent, and the purity of reagents play a crucial role.

Specifically for the formation of this compound, the presence of certain impurities in the reactants or solvents could be exacerbated by the reaction conditions. For example, high temperatures could promote the decomposition of urea (if present as an impurity) to generate isocyanic acid, which can then react with the primary amine of Linagliptin. wikipedia.org Similarly, the choice of base and solvent can influence the reactivity of the primary amine and the stability of any potential carbamoylating agents present in the reaction mixture. The control of these parameters is therefore essential to minimize the formation of this compound and other process-related impurities.

The primary chemical precursors to the formation of this compound as a process-related impurity are Linagliptin itself (or its immediate precursor with a free primary amine) and a carbamoylating agent. The key intermediate in this unwanted side reaction is a reactive species capable of transferring a -C(O)NH2 group.

The potential precursors to this carbamoylating agent could include:

Urea: Present as an impurity in reagents or formed from the decomposition of other nitrogen-containing compounds.

Isocyanic acid (HNCO): Formed from the thermal decomposition of urea or other precursors. google.com

Isocyanates (R-N=C=O): These could be formed in situ from various precursors under specific reaction conditions, such as through Curtius, Hofmann, or Lossen rearrangements of corresponding carboxylic acid derivatives, though these are not typically intended steps in the main Linagliptin synthesis. nih.govresearchgate.net

The following table summarizes the key entities involved in the potential formation of this compound as a process-related impurity:

RoleChemical EntityPotential Source in Synthesis
Substrate Linagliptin (or its deprotected precursor)The desired product or final intermediate in the synthesis.
Carbamoylating Agent Isocyanic acid / IsocyanateFormed in situ from the decomposition of urea or other nitrogen-containing impurities under the reaction conditions.
Impurity Source UreaCould be present as an impurity in starting materials or reagents.

Analysis of Linagliptin Degradation Pathways Yielding this compound

This compound has also been identified as a degradation product of Linagliptin. This pathway is distinct from its formation as a process-related impurity and typically occurs under specific stress conditions, particularly during analytical procedures.

Forced degradation studies are conducted to understand the stability of a drug substance under various stress conditions, including heat, light, humidity, and in the presence of acids, bases, and oxidizing agents. nih.govnih.govresearchgate.netscitechnol.com While Linagliptin is found to be susceptible to degradation under certain conditions, the formation of this compound is specifically highlighted as an artifact that can arise during sample preparation for analysis. researchgate.net

One significant study identified a "linagliptin urea derivative," which is this compound, as a solution degradant. researchgate.net This impurity was observed during the development of a related substances testing method for Linagliptin tablets. The formation of this degradant was found to be dependent on the sample preparation method, particularly the use of sonication and the presence of acetonitrile (B52724) as a diluent. researchgate.net

The following table summarizes the observed degradation of Linagliptin to this compound under specific analytical conditions:

Stress ConditionObservationReference
Sample Preparation with Acetonitrile and Sonication Formation of a "linagliptin urea derivative" (this compound) was observed. researchgate.net
Stressing with Trimethylsilyl (B98337) Cyanide (TMSCN) and Sonication Verified the formation of the urea derivative, confirming the role of a cyanide source. researchgate.net
Sample Preparation with Vortex Vibration instead of Sonication The level of the urea derivative was significantly reduced to below the detection limit. researchgate.net

The primary mechanism for the formation of this compound as a degradation product involves the reaction of the primary amino group of Linagliptin with hydrocyanic acid (HCN). researchgate.net Hydrocyanic acid is a known impurity in HPLC-grade acetonitrile, a common solvent used in analytical chemistry. researchgate.net

The proposed mechanism is as follows:

Presence of Hydrocyanic Acid: Acetonitrile used as a diluent in sample preparation contains trace amounts of hydrocyanic acid.

Sonication-Induced Reaction: The use of sonication to accelerate the dissolution of the Linagliptin sample provides the energy to facilitate the reaction between the primary amine of Linagliptin and hydrocyanic acid.

Formation of this compound: The nucleophilic primary amine of Linagliptin attacks the carbon of the hydrocyanic acid molecule, leading to the formation of an intermediate that rearranges to the stable this compound (a urea derivative).

This mechanism was further supported by stress studies where Linagliptin was treated with trimethylsilyl cyanide (TMSCN), a compound that can slowly release HCN in the presence of water. researchgate.net These conditions also led to the formation of this compound, confirming the role of hydrocyanic acid in this degradation pathway. The fact that replacing sonication with gentler vortex mixing significantly reduces the formation of this impurity indicates that the reaction has an energy barrier that can be overcome with ultrasonic energy. researchgate.net

Kinetic Aspects of this compound Formation from Linagliptin Degradation

The formation of this compound as a degradation product of Linagliptin is governed by specific kinetic parameters influenced by environmental conditions. While direct kinetic studies exclusively focused on the formation of this compound are not extensively detailed in the public domain, an understanding of its formation kinetics can be extrapolated from forced degradation studies of Linagliptin. These studies provide insights into the conditions that promote the degradation of the parent molecule and the subsequent formation of various impurities.

Linagliptin has been shown to be susceptible to degradation under acidic and oxidative stress conditions, while it exhibits relative stability under alkaline, thermal, and photolytic conditions. nih.govnih.govbiosynth.com The degradation of Linagliptin and the formation of its byproducts, including potentially this compound, are therefore primarily dependent on the pH and the presence of oxidizing agents.

Research Findings from Forced Degradation Studies

Forced degradation studies are instrumental in elucidating the degradation pathways and kinetics of pharmaceutical compounds. In the case of Linagliptin, these studies have revealed that the rate of degradation is significantly accelerated in the presence of acid. For instance, a study demonstrated that approximately 16.42% degradation of a Linagliptin solution occurred when subjected to acid degradation for 24 hours at 60°C. biosynth.com This acidic hydrolysis leads to the formation of several degradation products. biosynth.com

While the explicit formation of this compound is not always individually quantified in such studies, the conditions leading to its formation can be inferred. The structure of this compound suggests its formation likely involves the reaction of the primary amine group on the piperidine (B6355638) ring of Linagliptin with a source of a carbamoyl group. Such a reaction could potentially be initiated under conditions that favor the nucleophilic attack of the amine.

The following table summarizes the findings from a representative forced degradation study on Linagliptin, highlighting the conditions under which significant degradation occurs.

Stress ConditionDurationTemperatureExtent of Degradation (%)Key Degradation Products Identified
Acid Hydrolysis24 hours60°C16.42AD 1, AD 2
Alkaline Hydrolysis10 days60°C2.56Two degradants exceeding 0.4%
Oxidative Degradation--SignificantOX 1, OX 2, OX 3, OX 4 and others
Thermal Degradation--No significant degradation-
Photolytic Degradation--No significant degradation-

Data synthesized from a forced degradation study on Linagliptin. biosynth.com

The kinetics of Linagliptin degradation, and by extension the formation of its degradants, generally follow pseudo-first-order kinetics under specific stress conditions. The rate of degradation can be described by the equation:

d[C]/dt = -k[C]

where [C] is the concentration of Linagliptin and k is the pseudo-first-order rate constant. The rate constant (k) is highly dependent on the stressor (e.g., pH, temperature, oxidizing agent concentration).

Further research is required to isolate the specific reaction kinetics for the formation of this compound from Linagliptin. Such studies would involve precise quantification of this compound under various stress conditions and the determination of the corresponding reaction order and rate constants.

Synthetic Methodologies for N Carbamoyl Linagliptin As a Reference Standard

Rational Design of Laboratory Synthesis Routes for Isolated N-Carbamoyl Linagliptin (B1675411)

The laboratory synthesis of N-Carbamoyl Linagliptin as a reference standard is not extensively detailed in publicly available literature. However, a rational synthetic approach can be designed based on established chemical principles for the formation of carbamoyl (B1232498) derivatives. The most direct route would involve the reaction of Linagliptin with a suitable carbamoylating agent.

A plausible synthetic strategy would be the reaction of the primary amine group of the aminopiperidine moiety of Linagliptin with a source of the carbamoyl group. One common method for introducing a carbamoyl group is through the use of isocyanates or by in-situ generation of a carbamoylating species. For instance, reacting Linagliptin with an isocyanate under controlled conditions would yield the N-carbamoyl derivative.

Another approach involves the treatment of Linagliptin with a reagent like sodium cyanate (B1221674) in a mildly acidic aqueous solution. This reaction would lead to the formation of the corresponding urea (B33335) derivative, which is this compound. The reaction conditions, such as temperature, pH, and reaction time, would need to be carefully optimized to maximize the yield and minimize the formation of byproducts.

While the direct synthesis of this compound is not explicitly described, the synthesis of a related, more complex impurity, (R)-2-((1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamoyl)benzoic acid, has been reported. This synthesis involved the alkaline hydrolysis of a precursor impurity using a phase-transfer catalyst. This indicates that the carbamoyl moiety can be formed under specific reaction conditions from related functional groups.

A summary of potential synthetic approaches is presented in the table below.

Synthetic ApproachReagents and ConditionsRationale
Carbamoylation with Isocyanate Linagliptin, Isocyanate (e.g., trimethylsilyl (B98337) isocyanate), Aprotic solvent (e.g., Dichloromethane), Controlled temperatureDirect and generally high-yielding method for the formation of ureas from primary amines.
Reaction with Sodium Cyanate Linagliptin, Sodium Cyanate (NaOCN), Mildly acidic aqueous solutionA classic method for the synthesis of ureas from amines.
Hydrolysis of a Precursor A suitable precursor with a related functional group, Alkaline or acidic hydrolysisFormation of the carbamoyl group through the transformation of a different moiety, as demonstrated in the synthesis of a related impurity.

Development of Purification Techniques for High-Purity Reference Material

Achieving high purity is paramount for a reference standard. The purification of this compound would likely involve a combination of chromatographic and recrystallization techniques.

Chromatographic Methods:

Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for the isolation and purification of individual compounds from a mixture. A suitable stationary phase (e.g., C18) and a mobile phase gradient would be developed to achieve optimal separation of this compound from any unreacted starting materials or byproducts.

Column Chromatography: For larger scale purification, column chromatography using silica (B1680970) gel or another suitable adsorbent would be employed. The choice of eluent would be critical to ensure good separation.

Recrystallization: Following chromatographic purification, recrystallization from a suitable solvent or solvent system can be used to further enhance the purity of the this compound. The selection of the solvent is based on the solubility profile of the compound, where it is sparingly soluble at low temperatures and highly soluble at higher temperatures.

The purity of the final product would be assessed using analytical HPLC, with a target purity of >95% often required for reference standards. daicelpharmastandards.com

Purification TechniquePrincipleKey Parameters
Preparative HPLC Differential partitioning of components between a stationary and mobile phase.Column chemistry (e.g., C18), mobile phase composition and gradient, flow rate, and detector wavelength.
Column Chromatography Adsorption chromatography where compounds are separated based on their affinity for the stationary phase.Stationary phase (e.g., silica gel), eluent system, column dimensions.
Recrystallization Purification based on differences in solubility of the compound and impurities in a specific solvent.Solvent selection, temperature gradient, cooling rate.

Structural Confirmation of Synthesized Reference Standards

The definitive identification and structural confirmation of the synthesized this compound reference standard would be achieved through a combination of modern spectroscopic techniques.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): This technique would be used to determine the accurate mass of the molecule, which in turn confirms its elemental composition (C₂₆H₂₉N₉O₃). daicelpharmastandards.com

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis would provide information about the structure of the molecule by breaking it into smaller, identifiable pieces.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This would provide information about the number and types of protons in the molecule and their chemical environment, helping to piece together the structure.

¹³C NMR: This would reveal the number and types of carbon atoms present in the molecule.

2D NMR techniques (e.g., COSY, HSQC, HMBC): These experiments would be used to establish the connectivity between different atoms within the molecule, providing unambiguous structural elucidation.

Infrared (IR) Spectroscopy:

IR spectroscopy would be used to identify the presence of key functional groups, such as the carbonyl (C=O) of the urea and amide groups, and N-H bonds.

The combination of these analytical techniques provides a comprehensive characterization of the synthesized this compound, confirming its identity and purity as a reference standard.

Analytical TechniqueInformation ObtainedExpected Data for this compound
HRMS Accurate mass and elemental composition.C₂₆H₂₉N₉O₃ (Calculated Accurate Mass: 515.2393) daicelpharmastandards.com
¹H NMR Number and environment of protons.Characteristic signals for the aromatic, aliphatic, and N-H protons of the Linagliptin backbone and the carbamoyl group.
¹³C NMR Number and environment of carbon atoms.Resonances corresponding to the carbonyl carbon of the urea and all other carbons in the molecule.
IR Spectroscopy Presence of functional groups.Characteristic absorption bands for N-H stretching, C=O stretching (urea and amide), and other functional groups present in the molecule.

Advanced Analytical Methodologies for Detection, Separation, and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in pharmaceutical analysis for separating components of a mixture and assessing the purity of a drug substance. For N-Carbamoyl Linagliptin (B1675411), techniques such as HPLC, UPLC, and HPTLC are pivotal.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of Linagliptin and its related substances, including N-Carbamoyl Linagliptin. The development of a stability-indicating HPLC method is crucial to separate the main component from any impurities or degradation products.

Method Development: Reverse-phase HPLC (RP-HPLC) methods are commonly developed for this purpose. A typical method involves a C18 column as the stationary phase due to its versatility and effectiveness in separating compounds of moderate polarity. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution is frequently employed to ensure the effective separation of all related compounds with varying polarities. For instance, a method developed for Linagliptin and its process-related impurities utilized a gradient elution on a C18 column with a mobile phase comprising a buffer and acetonitrile. nih.govnih.gov Detection is typically carried out using a photodiode array (PDA) detector, often at a wavelength of around 225 nm, which allows for the detection of Linagliptin and its structurally similar impurities. nih.govrasayanjournal.co.in

Validation: Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is reliable for its intended purpose. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as other impurities or degradants.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For Linagliptin impurities, linearity is typically established over a range from the limit of quantification (LOQ) to 150% of the specification limit. rasayanjournal.co.in

Accuracy: The closeness of the test results obtained by the method to the true value, often determined through recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters demonstrate the sensitivity of the method. For Linagliptin impurities, LOQ values are often in the parts-per-million (ppm) range relative to the main drug substance concentration. rasayanjournal.co.in

Detailed research findings for methods separating Linagliptin impurities are summarized in the table below.

ParameterTypical Conditions/Values
Column Kromasil C18 (250 mm x 4.6 mm, 5 µm) rasayanjournal.co.in
Mobile Phase A 0.1% Phosphoric Acid (pH 2.5) rasayanjournal.co.in
Mobile Phase B Acetonitrile rasayanjournal.co.in
Elution Mode Isocratic or Gradient nih.govrasayanjournal.co.in
Flow Rate 1.0 - 1.5 mL/min nih.govrasayanjournal.co.in
Detection Wavelength 225 nm nih.govrasayanjournal.co.in
Column Temperature 30 - 55 °C nih.govrasayanjournal.co.in

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits are due to the use of columns packed with smaller particles (typically sub-2 µm). UPLC methods are particularly suitable for the analysis of drug impurities where high throughput and sensitivity are required.

UPLC methods developed for Linagliptin can effectively separate this compound. These methods often use similar stationary and mobile phases as HPLC but with optimized parameters for the UPLC system. For instance, a UPLC method for separating Linagliptin and its degradation products was performed on a BEH C18 column (100 mm × 2.1 mm, 1.7 µm). nih.gov The faster analysis time, often under 10 minutes, makes UPLC a valuable tool in quality control environments. africaresearchconnects.comnih.govmdpi.com

ParameterTypical Conditions
Column Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) nih.gov
Mobile Phase Ammonium (B1175870) acetate (B1210297) buffer and Acetonitrile/Methanol mixture nih.gov
Flow Rate 0.2 - 0.4 mL/min
Detection PDA or Mass Spectrometry (MS)
Analysis Time < 10 minutes

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of TLC that provides improved resolution, sensitivity, and reproducibility. It can be used as a simpler, cost-effective alternative to HPLC for the quantification of drugs and their impurities.

For the analysis of Linagliptin and its related substances, HPTLC methods have been developed using pre-coated silica (B1680970) gel 60 F254 plates as the stationary phase. oup.comnih.govijpca.org A suitable mobile phase, such as a mixture of methanol and toluene (B28343) or a greener mobile phase of methanol and aqueous ammonium sulfate (B86663), is used to achieve separation. oup.comijpca.org After development, the plates are dried, and densitometric scanning is performed at a specific wavelength (e.g., 225 nm) to quantify the separated spots. oup.comnih.gov The method's ability to separate the main drug from its impurities allows for purity assessment. While specific HPTLC methods focusing solely on this compound are not extensively documented, the methods validated for Linagliptin demonstrate the technique's applicability for separating compounds with similar structures. oup.comnih.gov

ParameterTypical Conditions
Stationary Phase Pre-coated silica gel 60 F254 HPTLC plates oup.comnih.gov
Mobile Phase Methanol: Toluene (7:3, v/v) ijpca.org or Methanol: 0.5% w/v aqueous ammonium sulfate (8:2, v/v) oup.comnih.gov
Application Bandwise application using a Linomat applicator
Development Ascending development in a twin-trough chamber
Detection Densitometric scanning at 225 nm oup.comnih.gov

Spectroscopic and Spectrometric Methods for Structural Elucidation and Characterization

Spectroscopic techniques are indispensable for the structural confirmation of pharmaceutical impurities like this compound, which are often synthesized as reference standards for analytical method validation.

NMR spectroscopy is one of the most powerful tools for elucidating the exact molecular structure of organic compounds.

The characterization of this compound requires detailed analysis of its ¹H and ¹³C NMR spectra to confirm the presence of the carbamoyl (B1232498) group (-CONH₂) and to ensure the integrity of the rest of the molecular structure. However, specific, publicly available, peer-reviewed data detailing the complete ¹H and ¹³C NMR chemical shift assignments for this compound are not readily found in the scientific literature. While NMR data is available for the parent drug, Linagliptin, and for some other process-related impurities, the specific assignments for the N-Carbamoyl derivative have not been published in the reviewed sources. nih.govresearchgate.netresearchgate.net For definitive structural confirmation, this data would be generated upon synthesis and isolation of the this compound reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the complete and unambiguous structural elucidation of this compound, providing detailed information about the connectivity of atoms within the molecule. openpubglobal.com A combination of experiments like COSY, HSQC, and HMBC is typically used to assemble the molecular structure piece by piece. youtube.comsemanticscholar.org

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, COSY spectra would be crucial for mapping the proton spin systems within the piperidine (B6355638) ring, the quinazoline (B50416) moiety, and the butynyl chain. For instance, cross-peaks would confirm the adjacency of protons on the piperidine ring, helping to establish its substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons they are attached to (¹JCH). sdsu.edu This technique is fundamental for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. It would definitively link each proton signal from the piperidine, methyl, and methylene (B1212753) groups to its corresponding carbon atom, confirming the basic framework of the molecule. ipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). sdsu.edu This is arguably the most critical experiment for connecting the different structural fragments of this compound. Key HMBC correlations would be expected between the methylene protons of the quinazoline-methyl group and carbons within both the quinazoline and purine (B94841) ring systems. Crucially, correlations from the piperidine protons to the newly introduced carbamoyl carbonyl carbon would provide definitive evidence for the location of this group. ipb.pt

Table 1: Predicted 2D NMR Correlations for Structural Confirmation of this compound
TechniqueKey Structural FragmentExpected CorrelationPurpose
COSYPiperidine RingCorrelations between adjacent H-2/H-3, H-3/H-4, H-4/H-5, H-5/H-6 protonsConfirms the proton sequence within the piperidine ring.
HSQCCarbamoyl Group LinkageCorrelation between the N-H proton of the piperidine and the C-3 carbon of the piperidineConfirms the direct attachment of the nitrogen to the C3 carbon of the piperidine.
HMBCQuinazoline-Purine LinkageCorrelation from the methylene protons (-CH₂-) to carbons in the quinazoline and purine ringsConfirms the connection between the purine and quinazoline-methyl moieties.
HMBCCarbamoyl Group PositionCorrelation from the piperidine H-3 proton to the carbamoyl carbonyl carbon (C=O)Confirms the attachment of the carbamoyl group to the nitrogen at position 3 of the piperidine ring.
HMBCButynyl Group PositionCorrelation from the butynyl methylene protons to C-6 and C-5 of the purine ringConfirms the position of the butynyl side chain on the purine ring system.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the analysis of pharmaceutical compounds and their impurities due to its exceptional sensitivity and ability to provide molecular weight and structural information. americanpharmaceuticalreview.com

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile molecules like this compound with minimal fragmentation. nih.govyoutube.com In positive ion mode, the molecule readily forms a protonated molecular ion [M+H]⁺. Given the molecular formula of this compound, C₂₆H₂₉N₉O₃, and its molecular weight of 515.57 g/mol , the expected m/z value for the singly charged protonated ion would be approximately 516.58. biosynth.com This technique is primarily used to confirm the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS), often performed on Time-of-Flight (TOF), Orbitrap, or FT-ICR instruments, provides highly accurate mass measurements (typically with errors of less than 5 ppm). americanpharmaceuticalreview.comnih.govnih.gov This accuracy allows for the determination of the elemental composition of an ion. For this compound, HRMS would be used to confirm the molecular formula C₂₆H₂₉N₉O₃ by matching the experimentally measured exact mass of the [M+H]⁺ ion (516.2426) to its calculated theoretical mass. This capability is crucial for distinguishing it from other potential impurities that may have the same nominal mass but a different elemental composition. americanpharmaceuticalreview.com

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the structure of a compound by fragmenting a selected precursor ion (in this case, the [M+H]⁺ ion of this compound) and analyzing the resulting product ions. nationalmaglab.org The fragmentation pattern provides a structural fingerprint of the molecule. The fragmentation of this compound is expected to involve characteristic losses related to its various structural components. A primary and diagnostic fragmentation would be the cleavage of the amide bond of the carbamoyl group. unl.ptnih.gov

Table 2: Predicted MS and MS/MS Fragments for this compound
m/z (Predicted)Ion/FragmentDescription of LossSignificance
516.24[M+H]⁺Protonated moleculeConfirms molecular weight.
473.23[M+H - CONH₂]⁺Loss of the carbamoyl group (as isocyanic acid, HNCO)Diagnostic for the N-carbamoyl moiety, yielding the Linagliptin core.
305.14[C₁₅H₁₇N₅O₂]⁺Cleavage yielding the xanthine (B1682287) core with the butynyl and methyl groupsIdentifies the core purine-dione structure.
157.08[C₁₀H₉N₂]⁺Fragment corresponding to the methyl-quinazoline moietyConfirms the presence of the quinazoline side group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. juniperpublishers.com The IR spectrum of this compound would display a combination of absorptions from the parent Linagliptin structure, with additional distinct bands from the carbamoyl (amide) group. The presence of a strong carbonyl (C=O) absorption from the amide, in addition to the two carbonyls of the xanthine ring, and the characteristic N-H stretching bands would be key identifiers. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amide (Carbamoyl)N-H Stretch (asymmetric & symmetric)3400 - 3200Medium
Amide (Carbamoyl)C=O Stretch1680 - 1640Strong
Xanthine RingC=O Stretch~1700 and ~1660Strong
Aromatic Ring (Quinazoline)C-H Stretch3100 - 3000Weak-Medium
Aromatic Ring (Quinazoline)C=C Stretch1600 - 1450Medium
AlkyneC≡C Stretch2260 - 2100Weak-Medium
Alkyl (CH₂, CH₃)C-H Stretch2960 - 2850Medium-Strong

Note: Expected wavenumbers are based on general IR correlation tables. libretexts.orglumenlearning.com

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Chromophore Analysis and Quantification

UV-Vis spectrophotometry measures the absorption of light by chromophores within a molecule. The primary chromophore in this compound is the conjugated system encompassing the quinazoline and purine-dione rings, which is identical to that of Linagliptin. The carbamoyl group is not a significant chromophore in the 200-400 nm range. Therefore, the UV spectrum of this compound is expected to be nearly identical to that of Linagliptin, exhibiting absorption maxima (λmax) around 290-299 nm. juniperpublishers.comnih.gov

This technique is particularly useful for quantitative analysis. Following the Beer-Lambert law, a calibration curve can be constructed by plotting absorbance versus concentration. This allows for the precise quantification of this compound in solutions. Linearity for Linagliptin has been established in various concentration ranges, such as 6-16 µg/mL, which can serve as a starting point for method development for its N-carbamoyl derivative. juniperpublishers.com

Table 4: UV-Vis Absorption Data for Linagliptin (as a Proxy for this compound)
SolventReported λmax (nm)Linearity Range (µg/mL)Correlation Coefficient (r²)
Methanol:Water (15:85)2906 - 160.9807
Methanol2995 - 30>0.999

Data sourced from studies on Linagliptin. juniperpublishers.comnih.gov

Development of Stability-Indicating Analytical Methodologies

The primary goal in the development of analytical methods for pharmaceutical impurities is to establish stability-indicating procedures. Such methods are capable of separating the active pharmaceutical ingredient (API) from its degradation products and process-related impurities, thereby providing a clear picture of the drug's stability under various environmental conditions.

The development of these methods for Linagliptin and its impurities, including this compound, typically commences with forced degradation studies. nih.govmdpi.comscirp.org In these studies, the drug substance is subjected to a range of stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, as mandated by the International Council for Harmonisation (ICH) guidelines. nih.govscirp.org Research has shown that Linagliptin is particularly susceptible to degradation under heat, humidity, basic, and oxidative conditions. nih.govgoogle.com While specific studies focusing solely on the formation of this compound are limited, the compound is identified as a potential degradant under these stress conditions.

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the predominant techniques for developing stability-indicating methods for Linagliptin and its impurities. nih.govmdpi.com Reversed-phase HPLC (RP-HPLC), often utilizing a C18 stationary phase, is a common choice for achieving the necessary separation. nih.govrasayanjournal.co.in The mobile phase in these methods usually comprises a buffered aqueous solution and an organic solvent, such as acetonitrile or methanol. nih.govnih.gov A gradient elution profile is frequently employed to ensure the effective separation of all related substances from the main Linagliptin peak. nih.gov

The following interactive data table provides an overview of typical chromatographic conditions that can be adapted for the analysis of this compound.

ParameterHPLC ConditionsUPLC Conditions
Column Zorbax SB-Aq (250 x 4.6 mm, 5 µm) nih.govAcquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.02M Potassium Dihydrogen Phosphate buffer (pH 3.0) nih.gov0.1% Formic Acid in Water
Mobile Phase B Acetonitrile:Methanol (90:10, v/v) nih.govAcetonitrile
Elution Mode Gradient nih.govGradient
Flow Rate 1.0 mL/min0.5 mL/min
Column Temperature 45 °C nih.gov40 °C
Detection Wavelength 225 nm nih.gov225 nm

Validation of these analytical methods is a critical step and is performed in accordance with ICH guidelines. nih.gov This process involves demonstrating the method's specificity, which confirms that this compound is well-resolved from Linagliptin and other potential impurities. nih.gov Other validation parameters include linearity, range, accuracy, precision, and robustness. nih.gov

Challenges in Analytical Sensitivity and Specificity for Low-Level Detection

The detection and quantification of impurities at very low concentrations, often at or below the 0.1% level relative to the API, present significant analytical challenges. daicelpharmastandards.com Achieving the required levels of sensitivity and specificity for this compound is paramount for ensuring patient safety.

A major hurdle is attaining a sufficiently low limit of detection (LOD) and limit of quantification (LOQ). mdpi.com The presence of the API at a much higher concentration can often mask the signal of the impurity. To address this, method optimization is crucial, which may involve adjusting the chromatographic conditions to enhance the resolution between the API and the impurity peak.

While UV detection is commonly used, its sensitivity may not always be adequate for trace-level impurities. rasayanjournal.co.in In such cases, mass spectrometry (MS) coupled with liquid chromatography (LC-MS) offers a more sensitive and specific alternative. mdpi.com However, LC-MS analysis is not without its own set of challenges. Matrix effects, where other components in the sample can interfere with the ionization of the target analyte, can lead to inaccurate quantification. lgcstandards.com Furthermore, the inherent chemical properties of this compound may result in poor ionization efficiency, necessitating careful optimization of the MS source parameters.

Specificity can also be a concern, especially when dealing with a complex mixture of impurities that may be structurally similar to this compound. Co-elution of impurities can lead to erroneous results. High-resolution mass spectrometry (HRMS) can be a powerful tool in such scenarios, as it provides highly accurate mass measurements that can help in the definitive identification of co-eluting species. mdpi.com

The table below outlines some of the common challenges and the strategies employed to overcome them in the low-level detection of this compound.

ChallengeMitigation Strategy
Insufficient Sensitivity - Utilization of highly sensitive detectors such as mass spectrometers. - Optimization of sample preparation to pre-concentrate the impurity.
Matrix Effects in LC-MS - Implementation of effective sample clean-up procedures. - Use of an internal standard that is structurally similar to the analyte.
Poor Ionization - Optimization of mass spectrometer source parameters (e.g., voltages, gas flows). - Evaluation of different ionization techniques (e.g., ESI, APCI).
Co-elution of Impurities - Fine-tuning of chromatographic parameters (e.g., mobile phase gradient, column chemistry). - Employment of high-resolution mass spectrometry for accurate mass identification.

Role of N Carbamoyl Linagliptin in Linagliptin Impurity Profiling and Process Control

Comprehensive Impurity Profiling Strategies for Linagliptin (B1675411) API

A thorough impurity profiling strategy for Linagliptin API is implemented to identify, quantify, and control all potential and actual impurities. This strategy is built upon regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH), and involves a combination of forced degradation studies and analysis of process-related impurities. daicelpharmastandards.comveeprho.com

Forced Degradation Studies: Forced degradation, or stress testing, is fundamental to understanding the intrinsic stability of the Linagliptin molecule. It helps identify likely degradation products that could appear during storage and handling, thereby establishing stability-indicating analytical methods. veeprho.com Linagliptin is subjected to a variety of stress conditions, including:

Acid Hydrolysis: Exposure to acidic conditions has been shown to cause significant degradation of Linagliptin. veeprho.com

Base Hydrolysis: Basic conditions can also lead to the formation of specific degradation products.

Oxidative Degradation: Linagliptin is susceptible to degradation under oxidative stress, such as exposure to hydrogen peroxide. veeprho.com

Thermal and Photolytic Stress: While generally more stable under thermal and photolytic conditions, these studies are crucial for determining appropriate storage and packaging requirements. daicelpharmastandards.comveeprho.com

The degradation profile generated from these studies provides insight into the degradation pathways and helps in the structural elucidation of the resulting degradants, often using techniques like mass spectrometry (MS). daicelpharmastandards.com

Process-Related Impurity Control: Impurities can be introduced at any stage of the synthetic process, originating from starting materials, intermediates, reagents, or side reactions. The manufacturing process of Linagliptin is a multi-step synthesis where impurities such as N-Formyl Linagliptin, N-Acetyl Linagliptin, and N-Carbamoyl Linagliptin can potentially arise from modifications to the (R)-3-aminopiperidine moiety of the molecule. daicelpharmastandards.com Comprehensive profiling involves:

Characterizing the impurity profile of the key starting materials and intermediates.

Analyzing batch release data to identify and track impurities formed during the manufacturing process.

Synthesizing and characterizing known and potential impurities, including this compound, to serve as reference standards for analytical method validation. daicelpharmastandards.com

The table below summarizes typical stress conditions used in forced degradation studies for Linagliptin.

Stress ConditionTypical Reagent/ConditionObserved Degradation
Acid Hydrolysis1N HCl at 60°CSignificant degradation observed veeprho.com
Base Hydrolysis0.5N NaOH at Room TemperatureDegradation observed
Oxidation3% H₂O₂ at Room TemperatureSignificant degradation observed veeprho.com
Thermal DegradationHeat at 70°CGenerally stable, minor degradation may occur veeprho.com
Photolytic DegradationExposure to UV lightGenerally stable daicelpharmastandards.com

Methodologies for Analytical Quality Control and System Suitability in Linagliptin Manufacturing

Robust analytical methods are the cornerstone of quality control in Linagliptin manufacturing, ensuring that the API meets its predefined specifications. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most common technique for the separation and quantification of Linagliptin and its related substances, including this compound.

Method Development and Validation: A typical stability-indicating HPLC method for Linagliptin impurity profiling is developed and validated according to ICH guidelines, assessing parameters such as:

Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. lgcstandards.com

Linearity: Demonstrating a linear relationship between the concentration of an impurity and the analytical response.

Accuracy: The closeness of test results obtained by the method to the true value, often determined through recovery studies of spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). pharmaffiliates.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of an impurity that can be detected and quantified, respectively, with acceptable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

System Suitability Testing (SST): Before performing any analysis, system suitability tests are run to ensure the chromatographic system is adequate for the intended analysis. SST parameters are established during method development and are checked for each analytical run. Key parameters include:

Resolution: The separation between the peak of interest (e.g., this compound) and the closest eluting peak (e.g., Linagliptin or another impurity).

Tailing Factor (Asymmetry Factor): Ensures the symmetry of the chromatographic peaks.

Theoretical Plates (Efficiency): Measures the efficiency of the column.

Relative Standard Deviation (RSD): The precision of replicate injections of a standard solution.

The following table outlines typical parameters for an RP-HPLC method used in Linagliptin quality control.

ParameterTypical Specification
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient elution with phosphate (B84403) buffer and acetonitrile (B52724)/methanol (B129727) pharmaffiliates.com
Flow Rate1.0 mL/min
Detection Wavelength225 nm pharmaffiliates.com
Column Temperature30°C
System Suitability: Resolution> 1.5 between critical pairs
System Suitability: Tailing Factor≤ 2.0

Interrelation of this compound with Other Linagliptin Related Substances

The structural interrelation of impurities is key to understanding and controlling the manufacturing process. This compound is one of several impurities derived from the modification of the primary amino group of the (R)-3-aminopiperidine ring in the Linagliptin structure. Other related impurities include N-Acetyl Linagliptin and N-Formyl Linagliptin. daicelpharmastandards.com

While detailed mechanistic studies on the specific formation of this compound are not extensively available in public literature, its structure suggests it is likely a process-related impurity. The formation of a carbamoyl (B1232498) group (urea derivative) typically involves a reaction with an isocyanate or a related carbamoylating agent. Such reagents or reactive intermediates could potentially be present during the synthesis, leading to the formation of this impurity.

Under forced degradation conditions, particularly basic hydrolysis, the formation of a urea (B33335) derivative (LINA-D1) has been proposed. This degradant involves the addition of a formamide (B127407) group from one Linagliptin molecule to the free amino group of another. Although structurally distinct from a simple N-carbamoyl group, its formation highlights the reactivity of the amino group under specific conditions. This reactivity is a common theme among several related substances, where the primary amine acts as a nucleophile, reacting with various electrophilic species present in the reaction mixture, leading to impurities like N-Formyl or N-Acetyl derivatives. daicelpharmastandards.com Controlling these impurities requires careful selection of reagents, solvents, and reaction conditions to minimize the presence of the corresponding acylating or carbamoylating agents.

Theoretical and Computational Chemistry Investigations of N Carbamoyl Linagliptin

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for elucidating the fundamental molecular and electronic properties of pharmaceutical compounds. For N-Carbamoyl Linagliptin (B1675411), DFT calculations at a level like B3LYP/6-31G(d,p) can provide a detailed understanding of its three-dimensional structure and electron distribution. acs.orgfaccts.de

These calculations begin with the optimization of the molecule's geometry to find its lowest energy conformation. This process yields precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's spatial arrangement. From this optimized structure, a wealth of electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical, as their energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability.

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be mapped. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For N-Carbamoyl Linagliptin, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and carbamoyl (B1232498) groups and the nitrogen atoms of the purine (B94841) ring, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the amine and carbamoyl groups.

Table 1: Illustrative DFT-Calculated Properties of this compound This table presents hypothetical data representative of typical DFT calculation outputs for a molecule of this complexity.

Parameter Value Description
Geometric Parameters
C=O (Xanthine) Bond Length 1.22 Å Typical double bond length for a carbonyl group in a cyclic system.
C-N (Carbamoyl) Bond Length 1.36 Å Partial double bond character due to resonance.
N-H (Carbamoyl) Bond Length 1.01 Å Standard single bond length.
Electronic Properties
HOMO Energy -6.5 eV Energy of the highest occupied molecular orbital.
LUMO Energy -1.2 eV Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap 5.3 eV Indicator of chemical stability.
Dipole Moment 4.8 D Measure of the molecule's overall polarity.

Molecular Modeling and Dynamics Simulations Related to Formation and Stability

Molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time, providing a view of their conformational flexibility, stability, and interactions with their environment. iaanalysis.comdovepress.com An MD simulation of this compound, typically performed in a simulated aqueous environment, can reveal how the molecule behaves under physiological conditions.

Such simulations can track the molecule's conformational changes, identifying stable and transient shapes. Key parameters analyzed include the Root Mean Square Deviation (RMSD) to assess structural stability over the simulation time and the Radius of Gyration (Rg) to understand the molecule's compactness. dovepress.com

MD simulations are also invaluable for studying the formation of impurities. nih.gov A simulation could model the interaction between Linagliptin and a carbamoylating agent, such as isocyanic acid, derived from urea (B33335). nih.gov By observing the proximity and orientation of the reacting molecules, one can infer the likelihood and mechanism of the reaction leading to this compound formation. The stability of the formed adduct can then be assessed by continuing the simulation and analyzing intermolecular interactions, such as hydrogen bonds, that stabilize the product. researchgate.net

Table 2: Typical Parameters for an MD Simulation of this compound

Parameter Setting Purpose
Force Field AMBER / CHARMM Defines the potential energy function of the system.
Water Model TIP3P Explicitly models the aqueous solvent.
System Size ~50,000 atoms Includes the molecule, water, and counter-ions.
Simulation Time 100 ns Duration to observe significant conformational sampling.
Temperature 310 K (37 °C) Simulates physiological temperature.
Pressure 1 atm Simulates standard atmospheric pressure.

Prediction of Spectroscopic Signatures and Chromatographic Retention Behavior

Computational chemistry provides methods to predict analytical characteristics, which can aid in the identification and quantification of compounds like this compound.

Spectroscopic Signatures: DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. rsc.orgnih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), one can predict their chemical shifts. acs.org These predicted spectra for a proposed structure can be compared with experimental data to confirm its identity. Similarly, by calculating the vibrational frequencies of the molecule's bonds, a theoretical IR spectrum can be generated, which helps in identifying characteristic functional groups, such as the C=O stretch of the added carbamoyl group.

Chromatographic Retention Behavior: Quantitative Structure-Retention Relationship (QSRR) models are computational tools used to predict the retention time of a molecule in a chromatographic system, such as High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.netnih.gov These models establish a mathematical relationship between a molecule's retention time and its calculated physicochemical properties (descriptors), such as logP (lipophilicity), molecular weight, and polar surface area. tandfonline.comthermofisher.cn For this compound, a QSRR model could predict its retention time relative to Linagliptin, which is crucial for developing analytical methods to detect this impurity. The addition of the polar carbamoyl group would be expected to slightly decrease the retention time in reversed-phase HPLC compared to the parent drug.

Table 3: Predicted ¹³C NMR Chemical Shifts (Illustrative) Hypothetical values calculated via DFT, referenced to TMS. The carbamoyl carbon provides a unique signature.

Carbon Atom Predicted δ (ppm) Structural Assignment
C=O (Carbamoyl) 158.5 Carbonyl of the newly formed carbamoyl group.
C=O (Xanthine) 155.8 Carbonyl at C6 of the purine ring.
C=O (Xanthine) 151.2 Carbonyl at C2 of the purine ring.
C (Quinazoline) 164.3 Aromatic carbon adjacent to two nitrogens.
C≡C (Butynyl) 80.1 Alkyne carbon.

Advanced Studies on Reaction Mechanisms and Transition States Leading to this compound Formation

The formation of this compound as an impurity likely occurs via the reaction of the primary amine on the piperidine (B6355638) ring of Linagliptin with a carbamoylating agent. A common source of such reactions in pharmaceutical contexts is the degradation of urea, which can be present as an excipient or contaminant, into isocyanic acid (HNCO). nih.gov

Computational chemistry can model this entire reaction pathway. The mechanism involves the nucleophilic attack of the amine nitrogen of Linagliptin on the electrophilic carbon of isocyanic acid. Advanced DFT calculations can be employed to locate the transition state (TS) of this reaction. researchgate.netucsb.edu A transition state is a high-energy, transient molecular configuration that connects the reactants and products. libretexts.orgyoutube.com

By calculating the structure and energy of the transition state, the activation energy (Ea) for the reaction can be determined. This value is critical for understanding the reaction rate and the likelihood of impurity formation under different conditions. The calculations would also reveal the geometry of the transition state, showing the partially formed N-C bond and the arrangement of the atoms at the peak of the energy barrier.

Table 4: Hypothetical Energetics for this compound Formation (DFT Calculation)

Parameter Energy (kcal/mol) Description
ΔE (Reactants) 0.0 Relative energy of Linagliptin + Isocyanic Acid.
ΔE (Transition State) +15.2 Activation energy barrier for the reaction.
ΔE (Products) -25.8 Relative energy of this compound (exothermic reaction).

Future Research Directions and Methodological Advancements

Exploration of Novel Analytical Technologies for Enhanced Characterization of Related Substances

The accurate detection, identification, and quantification of impurities are fundamental to ensuring the safety and efficacy of pharmaceutical products. nih.govveeprho.com Advances in analytical technology are crucial for improving the profiling of related substances like N-Carbamoyl Linagliptin (B1675411), offering faster analysis, better separation, and more efficient method development. pharmafocusasia.com

Future research will likely focus on the adoption and refinement of sophisticated analytical techniques to overcome the challenges posed by complex drug matrices and trace-level impurities. nih.gov Key areas of exploration include:

Advanced Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) remains a cornerstone of pharmaceutical analysis. pharmafocusasia.combiomedres.us Future developments will likely involve the use of novel stationary phases for improved separation of closely related compounds. pharmafocusasia.com Furthermore, Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and sensitivity, which is critical for detecting trace impurities. nih.govnih.govmdpi.com Techniques like High-Performance Thin-Layer Chromatography (HPTLC) also serve as rapid and cost-effective screening tools. biomedres.usijpsjournal.com

Hyphenated Mass Spectrometry (MS) Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the structural elucidation of unknown impurities. rroij.comnih.govnih.gov High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) and Orbitrap MS, provide accurate mass measurements, enabling the confident identification of molecular formulas for impurities like N-Carbamoyl Linagliptin. nih.govnih.govmdpi.com The use of tandem MS (MS/MS) helps in elucidating the fragmentation patterns, which further aids in structural confirmation.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the definitive structural characterization of isolated impurities. nih.govresearchgate.net Although it requires larger amounts of pure substance, its ability to provide detailed structural information is unparalleled.

The following table summarizes promising analytical technologies for the characterization of this compound and other related substances.

TechnologyApplication in Impurity ProfilingAdvantages
UPLC-Q-ToF-MS Identification and structural characterization of degradation products. nih.govnih.govmdpi.comHigh resolution, sensitivity, and accurate mass measurement for confident formula determination.
LC-NMR Definitive structure elucidation of unknown impurities. nih.govProvides detailed structural information for unambiguous identification.
Advanced HPLC Columns Improved separation of isomers and closely related impurities. pharmafocusasia.commdpi.comEnhanced selectivity and resolution, leading to more accurate quantification.
HPTLC Rapid screening and preliminary analysis of impurities. biomedres.usijpsjournal.comCost-effective, high-throughput, and versatile for a wide range of samples.

Deeper Mechanistic Understanding of this compound Formation and Degradation

A thorough understanding of the formation and degradation pathways of this compound is critical for developing effective control strategies during drug manufacturing and storage. Forced degradation studies are essential for elucidating the intrinsic stability of a drug substance and identifying potential degradation pathways. nih.govacs.org Studies on linagliptin have shown it is particularly susceptible to degradation under acidic and oxidative conditions. nih.govnih.govresearchgate.net

Future research should focus on:

Investigating Formation Pathways: The "N-Carbamoyl" moiety suggests a reaction involving a source of a carbamoyl (B1232498) group. One potential avenue of investigation is the role of urea (B33335) or its derivatives, which are known to participate in carbamoylation reactions. nih.gov Another possible mechanism could involve the incorporation of carbon dioxide from sources like bicarbonate buffers, a pathway that has been observed in the formation of other N-carbamoyl metabolites. researchgate.net Detailed mechanistic studies using isotopic labeling could confirm the origin of the carbamoyl group.

Characterizing Degradation Kinetics: Understanding the rate at which this compound forms and degrades under various stress conditions (e.g., pH, temperature, light, oxidizing agents) is crucial. This data allows for the prediction of impurity levels over the shelf-life of the drug product and helps in defining appropriate storage conditions.

Identifying Influencing Factors: Research should aim to identify specific factors in the drug formulation or manufacturing process that may promote the formation of this impurity. This includes interactions with excipients, catalysts, or intermediates.

Application of Artificial Intelligence and Machine Learning in Impurity Prediction and Profiling

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize pharmaceutical development, particularly in the area of impurity profiling. amazonaws.comnih.gov These computational tools can analyze vast datasets to predict the formation of impurities, thereby accelerating research and reducing the need for extensive experimental work. chemical.aichemical.ai

Key applications in the context of this compound include:

Predicting Degradation Pathways: In silico software programs, such as Zeneth, utilize knowledge-based rules to predict potential degradation products under various stress conditions. acs.orglhasalimited.org ML models can be trained on existing experimental data to predict degradation pathways with high accuracy. bme.huresearchgate.net Such tools could be used to predict the likelihood of this compound formation under specific synthetic or storage conditions.

Automated Structure Elucidation: AI algorithms can assist in the interpretation of complex analytical data, such as mass spectra, to propose candidate structures for unknown impurities. researchgate.netchemrxiv.org This can significantly speed up the identification process, which traditionally requires extensive manual analysis by experts. chemrxiv.org Platforms like ChemAIRS have demonstrated the ability to predict impurity structures and formation routes within minutes. chemical.aichemical.ai

Risk Assessment and Control: By predicting potential impurities, AI and ML can help in performing more thorough risk assessments early in the development process. chemrxiv.org This allows for the proactive implementation of control strategies to minimize the formation of undesirable compounds like this compound.

AI/ML ApplicationPotential Impact on this compound Research
Impurity Pathway Prediction Proactively identify reaction conditions or excipients that may lead to the formation of this compound. acs.orgchemrxiv.org
Automated Spectral Interpretation Accelerate the identification of this compound from complex LC-MS data. researchgate.net
Metabolism Prediction Predict the potential for in vivo formation of this compound as a metabolite. nih.gov
Reaction Optimization Design synthetic routes that minimize the generation of this compound and other impurities. chemical.ai

Development of Standardized Reference Materials and Collaborative Research Initiatives

The availability of high-purity reference standards is a prerequisite for the accurate quantification and identification of impurities. intertek.compharmtech.compharmiweb.com These standards are crucial for method validation, quality control, and ensuring the consistency of analytical results across different laboratories. pharmiweb.comvenkatasailifesciences.com

Future directions in this area should include:

Synthesis and Certification of this compound: The synthesis and thorough characterization of this compound are necessary to establish it as a certified reference material (CRM). scispace.comufrgs.brresearchgate.net This involves confirming its identity and purity using a range of analytical techniques. intertek.compharmtech.com Several suppliers now offer reference standards for linagliptin impurities, which is a critical step for quality control. venkatasailifesciences.comdaicelpharmastandards.com

Establishing a Hierarchy of Standards: A robust reference standard program involves primary standards, often issued by pharmacopeias, and secondary (in-house or commercial) standards that are qualified against the primary ones. pharmaceutical-technology.com Establishing such a hierarchy for this compound ensures traceability and consistency.

Fostering Collaborative Studies: The challenges associated with impurity profiling often require a collaborative approach. Initiatives involving pharmaceutical companies, academic institutions, and regulatory bodies can facilitate the sharing of knowledge, analytical methods, and reference materials. Such collaborations are essential for developing standardized approaches to impurity control and for addressing emerging challenges in a timely and efficient manner. The International Council for Harmonisation (ICH) guidelines provide a framework that encourages such standardization. nih.gov

The development and dissemination of well-characterized reference standards, coupled with collaborative research, will be instrumental in advancing the understanding and control of this compound. google.com

Q & A

Q. How should pharmacokinetic (PK) studies for N-Carbamoyl Linagliptin be designed to account for demographic variability?

Methodological Answer: PK studies should utilize population pharmacokinetic modeling to assess covariates such as age, race, and renal/hepatic function. Phase I trials should include diverse subgroups (e.g., Asian, Caucasian, elderly) under controlled conditions, with plasma concentrations measured via validated LC-MS/MS methods. Statistical analysis should employ mixed-effects models to evaluate covariate influence. For example, prior studies on linagliptin demonstrated no clinically relevant PK differences across races or age groups up to 80 years, supported by composite analyses of Phase I/II data .

Q. What analytical methodologies are recommended for quantifying this compound in biological matrices?

Methodological Answer: A Quality by Design (QbD) approach ensures robustness in method development. Preliminary assessments should optimize parameters like column chemistry, mobile phase composition, and detection wavelength. For example, reverse-phase HPLC with UV detection or LC-MS/MS can be validated for specificity, linearity, and precision. Stability testing under varying pH and temperature conditions is critical, as seen in linagliptin pre-method development workflows .

Advanced Research Questions

Q. How can clinical trials for this compound address efficacy and safety in elderly patients with chronic kidney disease (CKD)?

Methodological Answer: Trials should adopt a randomized, open-label design with stratification by CKD stage (e.g., eGFR <30 mL/min/1.73 m²). Endpoints include HbA1c reduction, albuminuria changes (measured via urinary albumin-to-creatinine ratio, UACR), and adverse event rates. Pooled data from linagliptin studies showed stable glycemic control and improved treatment adherence in elderly CKD patients, with albuminuria reductions observed in pooled analyses of four Phase III trials .

Q. How should researchers resolve contradictions in safety data, such as reports of bullous pemphigoid (BP) linked to DPP-4 inhibitors?

Methodological Answer: Conduct pharmacovigilance analyses using disproportionality metrics (e.g., proportional reporting ratios) in large databases. Retrospective cohort studies should adjust for confounders like age and concomitant medications. For linagliptin, European pharmacovigilance data identified BP as a rare but significant adverse event, necessitating discontinuation upon diagnosis .

Q. What statistical approaches are optimal for pooled analyses of this compound efficacy across heterogeneous populations?

Methodological Answer: Use mixed-effects regression models to account for inter-study variability. Subgroup analyses should stratify by ethnicity, BMI, and renal function, applying t-tests or ANOVA for continuous variables (e.g., HbA1c) and Chi-square tests for categorical outcomes. A pooled analysis of 15 Phase III linagliptin trials demonstrated consistent efficacy in Asian subgroups, with HbA1c reductions of 0.9–1.2% .

Q. How can albuminuria reduction be mechanistically evaluated in preclinical and clinical studies of this compound?

Methodological Answer: Preclinical models should assess renal outcomes (e.g., podocyte integrity, inflammatory markers) under hyperglycemic conditions. Clinically, randomized trials must include UACR as a secondary endpoint, with RAAS inhibitors as background therapy. A linagliptin study pooling data from four trials showed a 32% UACR reduction in patients with baseline albuminuria, independent of glycemic control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.